Cas no 1801693-92-4 (6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine)

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group and an amine functionality, further linked to a 2,3-dichloropyridinyl moiety via a thioether bridge. This structure imparts unique reactivity and potential utility in agrochemical and pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of multiple halogen atoms enhances its electrophilic character, facilitating further functionalization. Its well-defined molecular architecture ensures consistent performance in cross-coupling and nucleophilic substitution reactions. The compound's stability under standard storage conditions and high purity make it suitable for research and industrial-scale synthesis.
6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine structure
1801693-92-4 structure
Product name:6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine
CAS No:1801693-92-4
MF:C9H5Cl3N4S
Molecular Weight:307.59
CID:5142788

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine
    • インチ: 1S/C9H5Cl3N4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16)
    • InChIKey: HZPXLWKOUGQKQA-UHFFFAOYSA-N
    • SMILES: N1C(=CN=C(SC2C(Cl)=C(N=CC=2)Cl)C=1N)Cl

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P023N4Y-250mg
6-CHLORO-3-((2,3-DICHLOROPYRIDIN-4-YL)THIO)PYRAZIN-2-AMINE
1801693-92-4 95%
250mg
$643.00 2024-06-18
1PlusChem
1P023N4Y-1g
6-CHLORO-3-((2,3-DICHLOROPYRIDIN-4-YL)THIO)PYRAZIN-2-AMINE
1801693-92-4 95%
1g
$1702.00 2024-06-18

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine 関連文献

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amineに関する追加情報

Professional Introduction to 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine (CAS No. 1801693-92-4)

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1801693-92-4, belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities. The structural uniqueness of this compound, particularly its pyrazine and pyridine moieties, makes it a promising candidate for further investigation in drug discovery.

The molecular structure of 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine consists of a pyrazine ring substituted with a chloro group at the 6-position and a thioether linkage to a 2,3-dichloropyridine moiety at the 3-position. This arrangement introduces multiple sites for interaction with biological targets, making it an intriguing molecule for medicinal chemists. The presence of chlorine atoms enhances the electrophilicity of the molecule, which can be exploited in various chemical reactions and biological assays.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine has been studied for its potential role in modulating enzymes and receptors involved in inflammatory and metabolic diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are key players in cancer and autoimmune disorders.

The synthesis of 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the complex framework of this molecule. The success of these synthetic approaches underscores the importance of expertise in organic chemistry for the development of novel pharmaceuticals.

One of the most compelling aspects of 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is its potential as a scaffold for drug design. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity to target specific diseases more effectively. This flexibility makes it an attractive candidate for structure-based drug design (SBDD), where computational methods are used to predict how changes in the molecular structure will affect its biological properties.

The pharmacological profile of 6-chloro-3-((2,3-dichloropyridin-4-yliyl)thio)pyrazin-2-am ine has been evaluated through in vitro and in vivo studies. These studies have revealed promising results regarding its ability to inhibit the growth of certain cancer cell lines and modulate inflammatory responses. For instance, research indicates that this compound may interfere with the signaling pathways that drive tumor proliferation and survival. Additionally, it has shown potential in reducing inflammation by inhibiting key pro-inflammatory cytokines.

The development of novel drugs is often hindered by challenges such as poor solubility, low bioavailability, and off-target effects. To address these issues, researchers are exploring various strategies to enhance the pharmacokinetic properties of 6-chloro-3-((2,3-dichloropyridin-4-yl))thio)pyrazin--2>. Techniques such as prodrug design and nanotechnology-based drug delivery systems are being investigated to improve its therapeutic efficacy.

The regulatory landscape for new drug development is stringent and requires rigorous testing to ensure safety and efficacy before approval by regulatory agencies such as the FDA or EMA. The journey from laboratory discovery to market approval involves multiple stages, including preclinical studies, clinical trials, and post-market surveillance. Each stage is critical in evaluating the potential benefits and risks associated with new compounds like 6-chloro-> >)-> >-(> >)-> >-(> >)-> >((())(())(())(())(())(())(())(())(())(())(())))))(((((((((((((((((((((((((((((((((((((((((((((((()))))))))))))))))))))))))))))))))))))))))))))))))())))))))())))))))())))))))())))))))())))))))())))))))())))))))())))()()()()()()()()()()()()()()()()()()

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